molecular formula C9H9NO3 B14838791 (2-Formyl-6-methylpyridin-4-YL)acetic acid

(2-Formyl-6-methylpyridin-4-YL)acetic acid

Katalognummer: B14838791
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: UQYNKNOQKJIDAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Formyl-6-methylpyridin-4-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a formyl group at the 2-position, a methyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Formyl-6-methylpyridin-4-YL)acetic acid can be achieved through several synthetic routes. One common method involves the formylation of 6-methylpyridine-4-acetic acid using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale formylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Formyl-6-methylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 2-Carboxy-6-methylpyridin-4-YL)acetic acid.

    Reduction: (2-Hydroxymethyl-6-methylpyridin-4-YL)acetic acid.

    Substitution: 2-Formyl-6-halogenomethylpyridin-4-YL)acetic acid.

Wissenschaftliche Forschungsanwendungen

(2-Formyl-6-methylpyridin-4-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2-Formyl-6-methylpyridin-4-YL)acetic acid is largely dependent on its chemical structure and the specific biological target it interacts with. The formyl group can participate in nucleophilic addition reactions, while the acetic acid moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Formylpyridin-4-YL)acetic acid: Lacks the methyl group at the 6-position.

    (2-Formyl-6-methylpyridin-3-YL)acetic acid: The acetic acid moiety is at the 3-position instead of the 4-position.

    (2-Formyl-6-methylpyridin-4-YL)propionic acid: The acetic acid moiety is replaced with a propionic acid moiety.

Uniqueness

(2-Formyl-6-methylpyridin-4-YL)acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets

Eigenschaften

Molekularformel

C9H9NO3

Molekulargewicht

179.17 g/mol

IUPAC-Name

2-(2-formyl-6-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C9H9NO3/c1-6-2-7(4-9(12)13)3-8(5-11)10-6/h2-3,5H,4H2,1H3,(H,12,13)

InChI-Schlüssel

UQYNKNOQKJIDAD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=N1)C=O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.